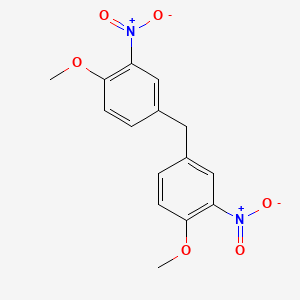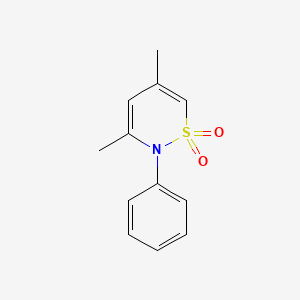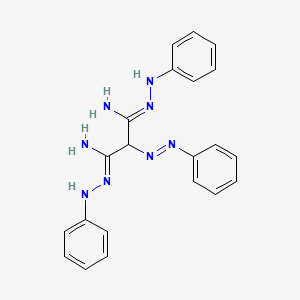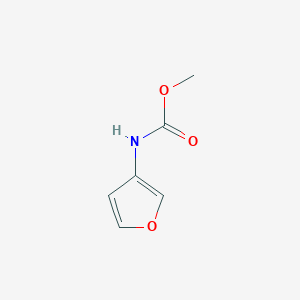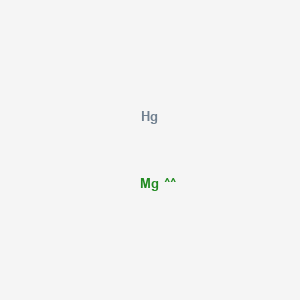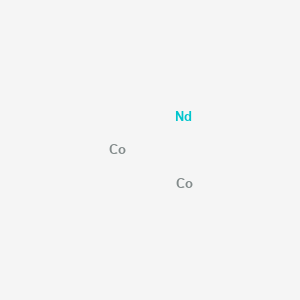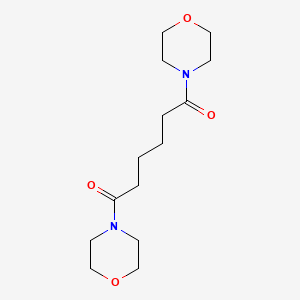
1,6-Di(morpholin-4-yl)hexane-1,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Di(morpholin-4-yl)hexane-1,6-dione is a chemical compound with the molecular formula C14H24N2O4 and a molecular weight of 284.36 g/mol It is characterized by the presence of two morpholine rings attached to a hexane backbone with dione functionalities at both ends
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Di(morpholin-4-yl)hexane-1,6-dione can be synthesized through a multi-step process involving the reaction of hexane-1,6-dione with morpholine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Di(morpholin-4-yl)hexane-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione functionalities to alcohols.
Substitution: The morpholine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
1,6-Di(morpholin-4-yl)hexane-1,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,6-Di(morpholin-4-yl)hexane-1,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Di(morpholin-4-yl)butane-1,4-dione: Similar structure but with a shorter carbon chain.
1-(Morpholin-4-yl)butane-1,3-dione: Contains a single morpholine ring and a different carbon backbone
Uniqueness
1,6-Di(morpholin-4-yl)hexane-1,6-dione is unique due to its specific arrangement of morpholine rings and dione functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
5421-70-5 |
|---|---|
Molekularformel |
C14H24N2O4 |
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
1,6-dimorpholin-4-ylhexane-1,6-dione |
InChI |
InChI=1S/C14H24N2O4/c17-13(15-5-9-19-10-6-15)3-1-2-4-14(18)16-7-11-20-12-8-16/h1-12H2 |
InChI-Schlüssel |
FNCXRJBIUXHCNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)CCCCC(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate](/img/structure/B14726395.png)
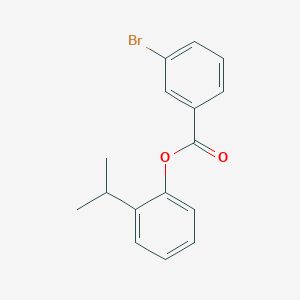
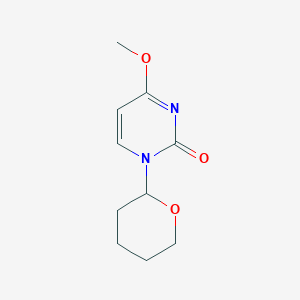
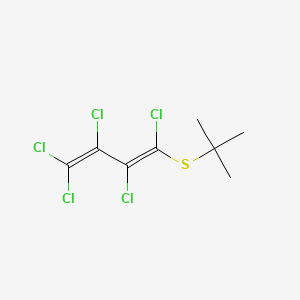
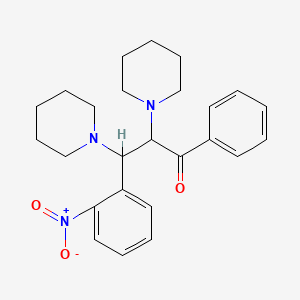
![1,3,5-tribromo-2-[(E)-2-(2,4,6-tribromophenyl)ethenyl]benzene](/img/structure/B14726430.png)
